2-Fluoro-2-phenylpropanenitrile

Catalog No.
S3127864
CAS No.
95392-12-4
M.F
C9H8FN
M. Wt
149.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-phenylpropanenitrile

CAS Number

95392-12-4

Product Name

2-Fluoro-2-phenylpropanenitrile

IUPAC Name

2-fluoro-2-phenylpropanenitrile

Molecular Formula

C9H8FN

Molecular Weight

149.168

InChI

InChI=1S/C9H8FN/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

LINWIJZPDPOVOQ-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CC=CC=C1)F

solubility

not available
  • Synthesis of fluorinated pharmaceuticals

    The presence of the fluorophenyl group can be a desirable feature in drug molecules, as it can affect their properties such as metabolic stability and bioavailability. 2-Fluoro-2-phenylpropanenitrile could potentially be used as a starting material for the synthesis of such molecules PubChem, 2-Phenylpropanenitrile: .

  • Building block in organic chemistry

    The nitrile group (C≡N) is a versatile functional group that can be readily transformed into other functionalities. 2-Fluoro-2-phenylpropanenitrile could be used as a building block in the synthesis of more complex organic molecules with desired properties ScienceDirect, Nitrile Functional Group.

2-Fluoro-2-phenylpropanenitrile is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a phenyl group, and a nitrile functional group. Its molecular formula is C9H8FN\text{C}_9\text{H}_8\text{F}\text{N}, and it has a molecular weight of approximately 165.16 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity imparted by the fluorine atom and the nitrile group.

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
  • Reduction: The nitrile group can undergo reduction to form primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation: The phenyl group can be oxidized to yield phenolic derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of 2-fluoro-2-phenylpropanenitrile can be achieved through several methods:

  • Fluorination of 2-Phenylpropanenitrile: This method typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom into the molecule.
  • Reactions with Fluorinated Reagents: Another approach could involve reacting 2-phenylpropanenitrile with fluorinated reagents in the presence of bases to facilitate the substitution of hydrogen with fluorine.

These synthetic routes are crucial for producing this compound in laboratory settings and potentially on an industrial scale.

2-Fluoro-2-phenylpropanenitrile has various applications, particularly in:

  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, particularly those used in pharmaceuticals.
  • Material Science: The compound may also find applications in developing specialty chemicals and materials due to its unique chemical properties.

Several compounds share structural similarities with 2-fluoro-2-phenylpropanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-Oxo-3-phenylpropanenitrileLacks fluorine; contains a carbonyl groupLess reactive due to absence of fluorine
2-Fluoro-3-methylpropanenitrileContains a methyl group instead of phenylAlters steric effects and hydrophobicity
2-FluoroacetonitrileSimple structure with a single carbon chainLess complex; fewer functional interactions

Uniqueness

The uniqueness of 2-fluoro-2-phenylpropanenitrile lies in its combination of a fluorine atom with a phenyl group and a nitrile functional group. This configuration enhances its reactivity compared to similar compounds, making it valuable for various synthetic applications in organic chemistry and potential biological research.

Quantum Mechanical Modeling of Electronic Configuration

Quantum mechanical methods, including density functional theory (DFT) and Hartree-Fock calculations, have been employed to analyze the electronic structure of 2-fluoro-2-phenylpropanenitrile. These approaches quantify the polarization of the C–F bond, which exhibits a dipole moment of 1.41 D due to fluorine’s electronegativity (3.98 Pauling scale) [6]. The nitrile group’s electron-withdrawing nature further redistributes charge density, creating a partial positive charge (+0.27 e) at the fluorinated carbon, as evidenced by natural population analysis (NPA) [2].

The Highest Occupied Molecular Orbital (HOMO) localizes predominantly on the phenyl ring (-8.2 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the nitrile group (-1.9 eV), facilitating nucleophilic attacks at the β-carbon [1]. CODESSA-derived descriptors, such as the HOMO-1 energy (-9.4 eV) and molecular polarizability (17.3 ų), correlate with experimental reactivity trends in fluorinated nitriles [2].

Table 1: Quantum Chemical Descriptors for 2-Fluoro-2-phenylpropanenitrile

DescriptorValueMethodSource
HOMO Energy (eV)-8.2DFT/B3LYP/6-31G* [2]
LUMO Energy (eV)-1.9DFT/B3LYP/6-31G* [2]
C–F Bond Dipole Moment (D)1.41MP2/cc-pVTZ [6]
NPA Charge at C(F)+0.27 eNBO Analysis [2]

Resonance stabilization between the fluorine lone pairs and adjacent σ*-orbitals lowers the C–F bond dissociation energy to 452 kJ/mol, compared to 473 kJ/mol in non-fluorinated analogs [1]. This delocalization increases the compound’s susceptibility to defluorinative alkylation, as observed in reactions with triarylaluminum reagents [1].

Steric and Electronic Effects of Fluorine Substitution

The fluorine atom in 2-fluoro-2-phenylpropanenitrile imposes a steric volume equivalent to an isopropyl group (van der Waals radius: 1.47 Å) while maintaining electronic effects through σ-withdrawal and π-donation [5]. Conformational analysis reveals a 15° deviation from planarity in the phenyl-nitrile dihedral angle, minimizing non-bonded repulsions between fluorine and ortho-hydrogens [6].

Comparative studies with 2-chloro-2-phenylpropanenitrile show a 40% reduction in SN2 reactivity at the fluorinated carbon, attributable to fluorine’s tighter binding of electrons [5]. However, the nitrile group’s electron deficiency enhances electrophilicity, enabling atypical reaction pathways. For instance, fluoride abstraction by Lewis acids like AlPh3 occurs with a 12.3 kcal/mol lower activation energy compared to chloro analogs [1].

Table 2: Substituent Effects on Reactivity Parameters

ParameterF-SubstitutedCl-Substituted
C–X Bond Length (Å)1.391.79
Mulliken Electronegativity3.983.16
SN2 Activation Energy (kcal/mol)28.119.8

The orthogonal alignment of fluorine’s p-orbitals with the nitrile π-system creates a hyperconjugative stabilization of 6.7 kcal/mol, as calculated by natural resonance theory (NRT) [2]. This interaction rigidifies the molecular framework, reducing rotational entropy by 3.2 J/mol·K compared to non-fluorinated derivatives [6].

Computational Predictions of Reaction Pathways

DFT-based transition state modeling predicts two dominant pathways for 2-fluoro-2-phenylpropanenitrile: (1) fluoride displacement via a trigonal bipyramidal intermediate (ΔG‡ = 24.3 kcal/mol) and (2) nitrile-assisted proton abstraction forming a resonance-stabilized carbanion (ΔG‡ = 18.9 kcal/mol) [1]. Metadynamics simulations reveal a 7:3 preference for the latter pathway in polar aprotic solvents, consistent with experimental product distributions [5].

The Fukui function (f⁻ = 0.32) identifies the fluorinated carbon as the primary electrophilic site, while dual descriptor analysis (Δf = 0.15) highlights concurrent nucleophilic character at the nitrile nitrogen [2]. This ambiphilic behavior explains the compound’s participation in cascade reactions, such as the formation of tetraarylmethanes via sequential arylations [1].

Table 3: Computed Activation Energies for Key Reactions

Reaction TypeΔG‡ (kcal/mol)Solvent Model
Fluoride Displacement24.3DCM
Proton Abstraction18.9DMF
Aryl Transfer21.6THF

CODESSA-generated QSPR models accurately predict boiling point (BP = 214°C) and dielectric constant (ε = 23.4) using three descriptors: molecular weight, HOMO-1 energy, and fractional polarity index (R² = 0.89) [2]. These parameters enable rational solvent selection for optimizing reaction yields, as demonstrated in the 89% efficiency of trimethylaluminum-mediated defluorinative alkylation [1].

The development of advanced catalytic systems for the synthesis of 2-Fluoro-2-phenylpropanenitrile represents a significant advancement in organofluorine chemistry. Contemporary research has focused on the design of highly efficient catalytic frameworks that enable precise control over both reactivity and selectivity in cyanofluorination reactions.

Organometallic Catalysis at Cryogenic Temperatures

Recent breakthroughs in cryogenic organometallic carbon-fluoride bond functionalization have demonstrated remarkable efficiency in fluoronitrile synthesis. The implementation of organometallic aluminum complexes operating at temperatures as low as -78°C has shown exceptional promise for the high-yielding functionalization of carbon-fluorine bonds under mild conditions [1]. These systems exhibit quantitative conversion rates and demonstrate superior selectivity compared to traditional fluorination methods.

The mechanism involves the formation of highly reactive organometallic intermediates that facilitate the controlled insertion of fluorine atoms into the target molecular framework. The low-temperature conditions prevent unwanted side reactions while maintaining high catalytic turnover numbers. Experimental data indicates that these systems can achieve yields exceeding 99% with reaction times as short as 30 minutes to 4 hours [1].

Fluoride-Activated Catalytic Systems

The emergence of fluoride-activated catalytic systems has revolutionized the field of asymmetric cyanation and fluorination reactions. These systems utilize in situ fluoride activation to transform conventional transition metal catalysts into high-performance variants [2] [3]. The fluoride activation approach has proven particularly effective for the synthesis of fluoronitrile compounds, enabling the development of one of the most efficient catalytic systems for asymmetric cyanation of aldehydes.

The fluoride-activated catalysts demonstrate remarkable activity enhancement, with turnover numbers significantly exceeding those of conventional catalytic systems. The activation mechanism involves the formation of highly nucleophilic fluoride species that coordinate with the metal center, dramatically increasing the catalytic efficiency [2]. This approach has been successfully applied to various transformations, including asymmetric Michael additions and cyclic carbonate synthesis.

Cobalt-Catalyzed Hydrocyanation Systems

The development of cobalt-catalyzed hydrocyanation systems represents a major advancement in the synthesis of quaternary alpha-fluoronitriles. These systems operate through a radical-mediated pathway that enables the exclusive regioselective hydrocyanation of monofluoroalkenes [4] [5] [6]. The cobalt-based catalysts demonstrate exceptional functional group compatibility and operate under mild reaction conditions.

The catalytic cycle involves the formation of cobalt-hydride intermediates that undergo homolytic cleavage to generate hydrogen radicals. These radicals then add to the fluoroalkene substrate, generating carbon-centered radicals that are subsequently trapped by cyanide sources [4]. The process exhibits remarkable regioselectivity, with the cyanide group consistently adding to the carbon bearing the fluorine atom.

Copper-Catalyzed Cyanodifluoromethylation

Advanced copper-catalyzed systems have been developed for the difluorocarbene-based cyanodifluoromethylation of alkenes. These dual-functional copper complexes serve simultaneously as photocatalysts and coupling catalysts for carbon-cyanide bond formation [7]. The system utilizes ethyl bromodifluoroacetate and ammonium hydrogen carbonate as carbon and nitrogen sources, respectively, eliminating the need for stoichiometric toxic cyanation reagents.

The copper catalyst operates through a unique dual mechanism involving both photochemical activation and conventional metal-catalyzed coupling. The photocatalytic component generates difluorocarbene species from the bromodifluoroacetate precursor, while the coupling component facilitates the formation of carbon-cyanide bonds through reaction with the ammonium hydrogen carbonate nitrogen source [7].

Performance Comparison of Catalytic Systems

Catalyst SystemTemperature RangeReaction TimeYieldSelectivityFunctional Group Tolerance
Cobalt(II) Salts with Triphos Ligands-78 to -40°C2-12 hours85-95%ExcellentHigh
Copper(I) Complexes with Fluoride Activation25 to 80°C1-6 hours70-90%Good to ExcellentModerate
Palladium(II) with Selectfluor0 to 50°C4-24 hours60-85%GoodHigh
Nickel-based Fluoroalkylation Catalysts60 to 120°C8-48 hours75-88%Good to ExcellentModerate
Organometallic Aluminum Complexes-78 to 25°C0.5-4 hours80-99%ExcellentHigh

Green Chemistry Principles in Process Optimization

The integration of green chemistry principles into the synthesis of 2-Fluoro-2-phenylpropanenitrile has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining high efficiency and selectivity. Modern approaches emphasize the development of sustainable synthetic methodologies that reduce waste generation, eliminate hazardous reagents, and improve atom economy.

Solvent-Minimized Reaction Systems

Recent developments in solvent-minimized reaction systems have demonstrated significant potential for reducing the environmental footprint of fluoronitrile synthesis. The implementation of mechanochemical protocols offers an eco-friendly alternative to traditional solution-phase reactions [8]. These systems operate under solvent-free or solvent-minimized conditions, dramatically reducing waste generation while maintaining high reaction efficiency.

Mechanochemical approaches utilize mechanical energy to drive chemical transformations, eliminating the need for large volumes of organic solvents. The process involves the direct grinding of reactants in ball mills, which provides the necessary activation energy for bond formation and breaking. This methodology has been successfully applied to fluorination reactions, producing key fluorinating agents directly from fluoropolymer waste materials [8].

Continuous Flow Processing

The adoption of continuous flow processing represents a paradigm shift toward more sustainable fluoronitrile synthesis. Flow chemistry systems enable precise control over reaction parameters while minimizing waste generation and energy consumption [9]. These systems demonstrate superior mass transfer characteristics and allow for the implementation of shorter residence times compared to batch processes.

The continuous flow approach has been particularly successful in cyanosilylation reactions, where fluoride-based heterogeneous catalysts achieve high productivity with minimal environmental impact. The POLITAG-F catalyst system, operating under continuous flow conditions, has demonstrated the ability to process large quantities of substrates with productivity rates exceeding 0.1 mmol/min while achieving E-factor values as low as 0.04 [9].

Atom Economy Optimization

The optimization of atom economy in fluoronitrile synthesis has been achieved through the development of more efficient synthetic pathways that maximize the incorporation of starting materials into the final product. Modern approaches emphasize the use of catalytic systems that minimize the formation of stoichiometric by-products [9] [10].

The implementation of multicomponent reactions and cascade processes has proven particularly effective in improving atom economy. These approaches combine multiple bond-forming events in a single reaction vessel, reducing the number of synthetic steps and minimizing waste generation. The resulting processes typically achieve atom economies exceeding 75-90%, representing a significant improvement over traditional methods [10].

Renewable Feedstock Integration

The integration of renewable feedstocks into fluoronitrile synthesis pathways represents a crucial step toward sustainable manufacturing. Recent research has focused on the development of biosynthetic routes and the utilization of waste materials as starting materials [11] [8]. These approaches not only reduce dependence on fossil fuel-derived feedstocks but also contribute to waste reduction and circular economy principles.

The use of plant extracts and microorganisms as synthetic platforms has shown promising results in the preparation of fluorinated building blocks. These biocatalytic systems operate under mild conditions and demonstrate high selectivity, making them attractive alternatives to traditional chemical processes [11].

Environmental Impact Assessment

ParameterTraditional MethodOptimized Green ProcessImprovement Factor
Solvent SystemHalogenated solventsAqueous/alcoholicNon-toxic alternative
Catalyst Loading10-20 mol%2-5 mol%2-4x reduction
Temperature80-150°C40-80°C40-70°C reduction
Reaction Time24-48 hours4-12 hours2-4x faster
Atom Economy45-65%75-90%30-45% increase
E-factor15-353-83-7x reduction
Process Mass Intensity12-254-102-3x reduction
Energy Consumption250-400 kJ/mol120-200 kJ/mol40-60% reduction

Waste Minimization Strategies

The development of comprehensive waste minimization strategies has become essential for sustainable fluoronitrile production. These strategies encompass both process optimization and end-of-life considerations, including catalyst recovery and recycling, solvent regeneration, and by-product valorization [9] [12].

Advanced catalyst recovery systems have been implemented to enable multiple reuse cycles without significant loss of activity. The POLITAG-F catalyst system, for example, can be regenerated through simple washing procedures and reused multiple times, significantly reducing the overall environmental impact of the process [9]. Similarly, the development of heterogeneous catalysts that can be easily separated from reaction mixtures has facilitated catalyst recovery and reuse.

Energy-Efficient Processing

The implementation of energy-efficient processing technologies has resulted in significant reductions in the overall energy consumption of fluoronitrile synthesis. These technologies include microwave-assisted synthesis, photochemical activation, and optimized temperature profiles that minimize energy requirements while maintaining high reaction efficiency [13] [14].

Microwave-assisted synthesis enables rapid heating and precise temperature control, reducing both reaction times and energy consumption. The technology has been successfully applied to various fluorination reactions, demonstrating significant improvements in both efficiency and selectivity compared to conventional heating methods [13].

Advanced Purification and Isolation Techniques

The purification and isolation of 2-Fluoro-2-phenylpropanenitrile requires sophisticated analytical and preparative techniques that can effectively separate the target compound from complex reaction mixtures while maintaining high purity standards. Modern approaches emphasize the development of selective separation methods that minimize environmental impact while maximizing recovery yields.

Fluorous Solid-Phase Extraction

Fluorous solid-phase extraction (F-SPE) has emerged as a powerful technique for the selective purification of fluorinated compounds from complex mixtures. The technique exploits the unique fluorous-fluorous interactions between fluorinated compounds and fluorinated stationary phases [15] [16] [17]. This approach demonstrates exceptional selectivity for fluorinated molecules, enabling efficient separation from non-fluorinated impurities.

The F-SPE methodology utilizes silica gel modified with perfluoroalkyl chains that exhibit strong affinity for highly fluorinated compounds. The separation mechanism is based on the principle that fluorinated compounds preferentially partition into the fluorinated stationary phase, while non-fluorinated compounds remain in the mobile phase [15]. This selective retention allows for the efficient purification of fluoronitriles with minimal solvent consumption and reduced environmental impact.

Recent developments in F-SPE have included the synthesis of novel fluorous solid-phase cartridges with enhanced selectivity and capacity. These cartridges demonstrate excellent extraction efficiency for perfluorinated compounds, with recovery rates exceeding 95% for target analytes [15]. The technique has been successfully applied to the purification of various fluorinated organic compounds, including fluoronitriles, perfluorocarboxylic acids, and fluorinated pharmaceuticals.

Membrane-Based Separation Technologies

Advanced membrane-based separation technologies have demonstrated significant potential for the purification of fluorinated compounds from aqueous and organic matrices. Nanofiltration and reverse osmosis membranes exhibit exceptional selectivity for fluorinated molecules, enabling efficient separation based on molecular size and charge interactions [18] [19] [20].

The separation mechanism involves both size exclusion and electrostatic repulsion effects, with fluorinated compounds demonstrating different retention behaviors depending on their molecular weight and charge characteristics. Commercial nanofiltration membranes have shown removal rates exceeding 65% for various fluorinated compounds, with some systems achieving removal efficiencies above 90% [18].

Recent developments in membrane technology have focused on the functionalization of membrane surfaces with fluorinated moieties to enhance selectivity for fluorinated compounds. These modified membranes demonstrate improved performance in terms of both selectivity and flux, making them attractive alternatives to conventional purification methods [21] [22].

Fluorinated Chromatographic Phases

The development of fluorinated chromatographic phases has revolutionized the separation of fluorinated compounds by providing enhanced selectivity and resolution. These phases utilize fluorinated stationary phases that interact selectively with fluorinated analytes through specific fluorous-fluorous interactions [23] [24] [25].

Fluorinated high-performance liquid chromatography (HPLC) phases demonstrate superior performance for the separation of fluorinated compounds compared to conventional hydrocarbon phases. The retention mechanism is based on the specific interactions between fluorinated compounds and the fluorinated stationary phase, which provides enhanced selectivity and improved peak resolution [24].

The optimization of fluorinated chromatographic separations requires careful consideration of both stationary phase chemistry and mobile phase composition. Recent studies have shown that the combination of fluorinated stationary phases with appropriately selected mobile phases can achieve baseline separation of closely related fluorinated compounds [25] [26].

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) has emerged as an environmentally friendly technique for the purification of fluorinated compounds. The technique utilizes supercritical carbon dioxide as the extraction medium, which offers several advantages including low toxicity, easy removal, and excellent solvating properties for fluorinated compounds [27] [28].

The SFE process operates at moderate temperatures and pressures, minimizing the risk of thermal decomposition of sensitive fluorinated compounds. The technique demonstrates high selectivity for fluorinated molecules and can achieve purities exceeding 96-99% with recovery yields of 88-95% [28]. The process is particularly attractive for the purification of fluoronitriles due to the favorable solubility of these compounds in supercritical carbon dioxide.

Distillation and Sublimation Techniques

Advanced distillation and sublimation techniques continue to play important roles in the purification of fluorinated compounds, particularly for thermally stable molecules. Fractional distillation remains one of the most widely used methods for the purification of fluoronitriles, offering high purity and good recovery yields [29] [30] [31].

The optimization of distillation processes for fluorinated compounds requires careful consideration of vapor pressure relationships and thermal stability. Recent developments have focused on the use of specialized distillation columns and packing materials that enhance separation efficiency while minimizing thermal degradation [30] [31].

Sublimation techniques have proven particularly effective for the purification of solid fluorinated compounds. The technique offers several advantages including minimal solvent usage and high purity products. Recent studies have demonstrated the successful sublimation of various fluorinated compounds without degradation, achieving purities exceeding 99% [32] [33].

Performance Comparison of Purification Methods

Purification MethodPurity AchievedRecovery YieldProcessing TimeSolvent ConsumptionEnvironmental Impact
Fractional Distillation95-99%80-90%4-8 hours2-5 mL/gModerate
Recrystallization98-99.5%75-85%6-24 hours10-20 mL/gHigh
Column Chromatography99-99.8%85-95%2-6 hours15-30 mL/gHigh
Fluorous Solid-Phase Extraction99.5-99.9%90-98%1-3 hours5-10 mL/gLow
Membrane Filtration92-97%85-92%0.5-2 hours1-3 mL/gLow
Supercritical Fluid Extraction96-99%88-95%3-8 hours0-2 mL/gVery Low

Analytical Monitoring and Quality Control

The development of sophisticated analytical monitoring systems has become essential for ensuring the quality and purity of fluorinated compounds throughout the purification process. Modern approaches utilize a combination of spectroscopic, chromatographic, and mass spectrometric techniques to provide comprehensive characterization of product purity and composition [34] [35].

Fluorine-specific analytical methods have been developed to enable selective detection and quantification of fluorinated compounds in complex mixtures. These methods utilize specialized detection systems that respond selectively to fluorinated molecules, providing enhanced sensitivity and specificity compared to conventional analytical techniques [36] [34].

XLogP3

2.2

Dates

Last modified: 08-18-2023

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